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Compound of Interest

3-(2-Oxopiperidin-1-YL)propanoic
Compound Name: d
aci

Cat. No.: B054340

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(2-Oxopiperidin-1-YL)propanoic acid is a research chemical. The information
provided in these application notes is based on the chemical's structural similarity to other well-
researched compounds. The potential applications and protocols described herein are intended
to serve as a starting point for further investigation and have not been experimentally validated
for this specific compound.

Introduction

3-(2-Oxopiperidin-1-YL)propanoic acid is a heterocyclic compound incorporating a 2-
piperidone (a cyclic amide) and a propanoic acid moiety. The 2-piperidone ring is a prevalent
scaffold in medicinal chemistry, found in a variety of biologically active compounds. Similarly,
propanoic acid derivatives are known for their therapeutic properties, most notably as non-
steroidal anti-inflammatory drugs (NSAIDs).[1] The combination of these two functional groups
in 3-(2-Oxopiperidin-1-YL)propanoic acid suggests its potential as a versatile building block
for the synthesis of novel therapeutic agents and as a candidate for biological screening.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 3-(2-Oxopiperidin-1-
YL)propanoic acid is presented in Table 1. This data is essential for handling, storage, and
experimental design.
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Property Value Source

CAS Number 117705-04-1 ChemicalBook
Molecular Formula CsH13NOs ChemicalBook
Molecular Weight 171.19 g/mol ChemicalBook
Melting Point 148 °C ChemicalBook
Boiling Point (Predicted) 380.84+25.0 °C ChemicalBook
Density (Predicted) 1.199+0.06 g/cm3 ChemicalBook
pKa (Predicted) 4.351£0.10 ChemicalBook
Storage Temperature 2-8°C ChemicalBook

Potential Research Applications

Based on its structural components, 3-(2-Oxopiperidin-1-YL)propanoic acid can be
hypothesized to have applications in several areas of drug discovery and development.

Anti-inflammatory Research

The propanoic acid moiety is a key feature of many NSAIDs, which act by inhibiting
cyclooxygenase (COX) enzymes.[1] It is plausible that 3-(2-Oxopiperidin-1-YL)propanoic
acid could exhibit anti-inflammatory properties.

Anticancer Research

Both piperidone and propanoic acid derivatives have been investigated for their anticancer
activities.[2][3] Substituted piperidones have shown cytotoxic effects against various cancer cell
lines.[4] Therefore, this compound could be a candidate for screening in cancer cell viability
and migration assays.

Antimicrobial Research

Derivatives of propanoic acid have demonstrated antimicrobial activity against a range of
pathogens.[5] The unique structure of 3-(2-Oxopiperidin-1-YL)propanoic acid makes it a
candidate for evaluation as a novel antimicrobial agent.
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Synthetic Chemistry Building Block

The carboxylic acid group can be readily modified to form esters, amides, and other
derivatives, making it a useful intermediate for the synthesis of more complex molecules and
compound libraries for high-throughput screening.

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the potential biological
activities of 3-(2-Oxopiperidin-1-YL)propanoic acid.

Protocol for Synthesis of 3-(2-Oxopiperidin-1-
YL)propanoic acid

This protocol is a general method for the N-alkylation of a lactam with an acrylic acid derivative.

Materials:

2-Piperidone

e Acrylic acid

e Potassium carbonate (K2CO3)

e Anhydrous N,N-Dimethylformamide (DMF)
o Ethyl acetate

o Water

¢ Anhydrous sodium sulfate (Naz2S0a)

Hydrochloric acid (HCI)
Procedure:

 In a round-bottom flask, dissolve 2-piperidone (10 mmol) and potassium carbonate (12
mmol) in anhydrous DMF (50 mL).
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e Stir the mixture at room temperature for 30 minutes.
e Slowly add acrylic acid (11 mmol) to the mixture.

o Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction by Thin
Layer Chromatography (TLC).

» After completion, cool the mixture to room temperature and filter to remove inorganic salts.
e Remove the DMF under reduced pressure.

e Dissolve the residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL).

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

» Purify the crude product by column chromatography on silica gel or by recrystallization to
obtain 3-(2-Oxopiperidin-1-YL)propanoic acid.

Workflow for Synthesis:
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Synthetic Workflow
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Protocol for In Vitro COX Inhibition Assay

This colorimetric assay is used to screen for potential COX-1 and COX-2 inhibitors.

Materials:

COX-1 or COX-2 enzyme

» Arachidonic acid (substrate)

e Heme

e TMPD (N,N,N’,N'-tetramethyl-p-phenylenediamine)

¢ 3-(2-Oxopiperidin-1-YL)propanoic acid (dissolved in DMSO)
o Assay buffer (e.g., Tris-HCI)

e 96-well microplate

Microplate reader
Procedure:
o Prepare the assay buffer containing heme and the COX enzyme.

e Add 10 pL of various concentrations of 3-(2-Oxopiperidin-1-YL)propanoic acid or a known
inhibitor (e.g., ibuprofen) to the wells of a 96-well plate.

e Add 150 pL of the enzyme/buffer mixture to each well.
 Incubate the plate at room temperature for 10 minutes.

e Add 20 pL of arachidonic acid solution to initiate the reaction.
e Add 20 pL of TMPD solution.

e Immediately read the absorbance at 590 nm every minute for 5 minutes.
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o Calculate the rate of reaction and determine the percent inhibition for each concentration of
the test compound.

e Calculate the ICso value.

COX Inhibition Assay Workflow:

Prepare Reagents }—>‘ Add Compound to Plate }—b{ Add Enzyme }—»

Incubate }—b{ Add Substrate }—b{ Add TMPD }—b{ Measure Absorbance }—b{ Calculate IC50 ‘

Click to download full resolution via product page

COX Inhibition Assay

Protocol for Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of the compound on cancer cell lines.
Materials:

e Cancer cell line (e.g., A549, MCF-7)

e Cell culture medium (e.g., DMEM) with 10% FBS

e 3-(2-Oxopiperidin-1-YL)propanoic acid (dissolved in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

« DMSO

e 96-well cell culture plate

e Incubator (37°C, 5% CO2)

Microplate reader

Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
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« Treat the cells with various concentrations of 3-(2-Oxopiperidin-1-YL)propanoic acid and
incubate for 24, 48, or 72 hours.

o After incubation, add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours.

¢ Remove the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.

+ Read the absorbance at 570 nm using a microplate reader.

+ Calculate the percentage of cell viability relative to the untreated control and determine the
ICso value.

Cell Viability Signaling Pathway:

Induces

@ Cell Death
Reduced Viability

Reduction

@
>
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MTT Assay Principle

Data Presentation

Should experimental data be generated, it should be summarized in clear, tabular format for
easy comparison.

Table 2: Hypothesized In Vitro Activity Data

Hypothesized

Assay Target/Cell Line Metric
Result
COX-1 Inhibition Ovine COX-1 ICso0 (UM) To be determined
o Human recombinant )
COX-2 Inhibition ICso0 (UM) To be determined
COX-2
Cell Viability A549 (Lung Cancer) ICs0 (UM) To be determined
o MCF-7 (Breast ]
Cell Viability ICs0 (UM) To be determined
Cancer)
Antimicrobial E. coli MIC (pg/mL) To be determined
Antimicrobial S. aureus MIC (ug/mL) To be determined

Conclusion

3-(2-Oxopiperidin-1-YL)propanoic acid represents a chemical scaffold with significant
potential for the development of new therapeutic agents. Its structural similarity to known anti-
inflammatory, anticancer, and antimicrobial compounds makes it a valuable candidate for
further research. The protocols and information provided in this document are intended to guide
the initial exploration of this compound's biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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